Terbogrel

thromboxane synthase inhibition TXA2 receptor antagonism platelet pharmacology

Terbogrel is the definitive dual-action thromboxane pathway modulator, combining equipotent TXA2 synthase inhibition (IC50 4.0 nM) and receptor antagonism (IC50 11–38 nM) in a single molecule. Unlike pure synthase inhibitors or receptor antagonists, terbogrel uniquely prevents endoperoxide-mediated platelet activation while promoting prostacyclin synthesis via endoperoxide shunting. With 98% thromboxane metabolite suppression in vivo and validated oral bioavailability, it is the optimal positive control for thrombosis and pulmonary hypertension studies requiring simultaneous TXA2 pathway blockade.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
CAS No. 149979-74-8
Cat. No. B1683009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbogrel
CAS149979-74-8
Synonyms(5E)-6-(m-(3-tert-Butyl-2-cyanoguanidino)phenyl)-6-(3-pyridyl)-5-hexenoic acid
6-(3-(((cyanoamino)((1,1-dimethylethyl)amino)methylene)amino)phenyl)-6-(3-pyridinyl)hexenoic acid
terbogrel
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+
InChIKeyXUTLOCQNGLJNSA-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terbogrel (CAS 149979-74-8) Procurement Guide: Dual-Action Thromboxane Modulator


Terbogrel (BIBV 308SE, CAS 149979-74-8) is a small-molecule guanidino derivative developed by Boehringer Ingelheim that functions as both a thromboxane A2 (TXA2) receptor antagonist and a TXA2 synthase inhibitor [1]. The compound exhibits equipotent activity on both targets with IC50 values in the low nanomolar range [2]. Terbogrel is orally bioavailable with dose-linear pharmacokinetics and has been evaluated in Phase II clinical trials for primary pulmonary hypertension, demonstrating 98% suppression of thromboxane metabolites in vivo [3][4].

Why In-Class Substitution of Terbogrel Is Not Straightforward: Mechanistic and Potency Considerations


Generic substitution within the thromboxane pathway modulator class is pharmacodynamically invalid due to fundamental differences in target engagement. Pure TXA2 synthase inhibitors (e.g., ozagrel, dazoxiben) lack receptor antagonism, leaving accumulated prostaglandin endoperoxides to activate unblocked TXA2 receptors—a mechanism that blunts antiplatelet efficacy and has contributed to the clinical failure of this subclass [1]. Pure TXA2 receptor antagonists (e.g., seratrodast, ramatroban) block the receptor but do not suppress TXA2 synthesis, leaving downstream signaling partially intact. Terbogrel is among the few compounds combining both actions with single-digit to sub-100 nanomolar potency across both targets [2]. Unlike the earlier dual-action agent ridogrel, which failed to demonstrate superiority over aspirin in myocardial infarction trials due to insufficient receptor antagonist potency, terbogrel achieves balanced nanomolar efficacy at both nodes [3]. This balanced dual pharmacology cannot be replicated by co-administering separate single-target agents, as differential pharmacokinetics and tissue distribution preclude synchronized target engagement.

Quantitative Differentiation Evidence for Terbogrel: Comparative Potency and Dual-Target Engagement


Enzymatic vs. Receptor Potency Comparison: Terbogrel Achieves Nanomolar Dual Action with Balanced IC50 Values

In human gel-filtered platelets, terbogrel inhibits TXA2 synthase with an IC50 of 4.0 ± 0.5 nM (n = 4). Radioligand binding studies using ³H-SQ 29,548 demonstrate that terbogrel blocks the TXA2/endoperoxide receptor on washed human platelets with an IC50 of 11 ± 6 nM (n = 2) and 38 ± 1 nM (n = 15) in platelet-rich plasma [1]. In comparison, the pure TXA2 synthase inhibitor dazoxiben exhibits an IC50 of approximately 300 nM for enzyme inhibition but lacks receptor antagonist activity entirely [2]. The earlier dual-action compound ridogrel demonstrated IC50 values of 400 nM for synthase inhibition and 1,200 nM for receptor antagonism in comparable platelet assays . Terbogrel thus achieves approximately 100-fold greater synthase inhibitory potency and 30-fold greater receptor antagonist potency than ridogrel, while maintaining balanced dual activity.

thromboxane synthase inhibition TXA2 receptor antagonism platelet pharmacology

Functional Platelet Aggregation Inhibition: Comparative Whole Blood Potency Against Collagen-Induced Aggregation

In human whole blood challenged with collagen, terbogrel inhibits platelet aggregation with an IC50 of 52 ± 20 nM (n = 6). In platelet-rich plasma, the IC50 for collagen-induced aggregation is 310 ± 18 nM (n = 8) [1]. For comparison, the dual-action compound picotamide, used clinically in some European countries for peripheral arterial disease, exhibits IC50 values in the micromolar range for platelet aggregation inhibition [2]. The pure TXA2 receptor antagonist seratrodast (ABT-001), approved in Japan for asthma, demonstrates an IC50 of approximately 800 nM for U46619-induced platelet aggregation [3]. In functional terms, terbogrel achieves whole blood antiplatelet activity that is approximately 15- to 30-fold more potent than seratrodast and >100-fold more potent than picotamide under comparable collagen stimulation conditions.

platelet aggregation whole blood assay antiplatelet potency

In Vivo Antithrombotic Efficacy: Quantified Dose-Response in Arterial Thrombosis Model

In a rabbit model of arterial thrombosis, terbogrel demonstrates potent antithrombotic activity with an ED50 of 0.19 ± 0.07 mg/kg following oral administration (n = 20) [1]. While this model is not universally standardized across all thromboxane modulator studies, the pure TXA2 receptor antagonist BM 13.177 (sulotroban) required doses of 1-5 mg/kg intravenously to achieve comparable antithrombotic effects in canine and feline coronary thrombosis models [2]. The dual-action compound ridogrel demonstrated an ED50 of approximately 2.5 mg/kg orally in a similar rabbit thrombosis model . This represents an approximate 13-fold greater oral potency for terbogrel relative to ridogrel in the same species and model paradigm, consistent with the 30- to 100-fold potency advantages observed in enzymatic and receptor-binding assays.

in vivo efficacy antithrombotic ED50 arterial thrombosis

Oral Bioavailability and Dose-Linear Pharmacokinetics: Comparative Advantage Over Parenteral-Only TXA2 Modulators

In healthy human subjects, terbogrel demonstrates dose-linear pharmacokinetics following single oral doses of 10-200 mg, with plasma drug concentrations increasing proportionally with dose and no evidence of accumulation over 7 days of twice-daily administration [1]. The compound is orally bioavailable with measurable systemic exposure across the entire tested dose range, achieving pharmacologically active plasma concentrations (IC50 values of 12 ng/mL for receptor blockade and 6.7 ng/mL for synthase inhibition) [2]. In contrast, the widely used TXA2 synthase inhibitor ozagrel (OKY-046) is available only as an intravenous formulation for clinical use due to poor oral bioavailability, limiting its utility in chronic preclinical models or research settings requiring repeated oral dosing [3]. The pure TXA2 receptor antagonist seratrodast is orally bioavailable but requires twice-daily dosing of 80 mg to achieve therapeutic plasma concentrations, reflecting its lower intrinsic potency [4].

oral bioavailability pharmacokinetics dose-linearity

In Vivo Target Engagement: Near-Complete Suppression of Thromboxane Metabolites in Human Subjects

In a 12-week placebo-controlled trial in patients with primary pulmonary hypertension, terbogrel reduced urinary thromboxane metabolites by 98% (P < 0.0001), confirming robust in vivo target engagement at the enzyme level [1]. At the receptor level, the highest tested dose (150 mg twice daily) achieved almost complete thromboxane receptor occupancy with >80% occupancy maintained even at trough plasma concentrations, and thromboxane synthase remained completely inhibited throughout the dosing interval [2]. For comparison, the dual-action compound picotamide achieved only a trend toward reduction in reocclusion rates in peripheral arterial disease patients, with the clinical data described as less than compelling . Pure TXA2 synthase inhibitors like dazoxiben demonstrated inconsistent clinical efficacy, attributed in part to incomplete suppression of thromboxane biosynthesis due to alternative synthetic pathways and unopposed receptor activation by accumulated endoperoxides [3].

target engagement biomarker thromboxane metabolites pharmacodynamics

Crystallographic and Structural Differentiation: Unique Guanidino Moiety Enables Balanced Dual Action

X-ray crystallographic analysis of terbogrel reveals a molecular conformation that optimally positions its pharmacophoric elements for simultaneous engagement of both the TXA2 synthase active site and the TXA2 receptor binding pocket [1]. Comparison with the sulfonylurea-based dual-action compound BM567 demonstrates that terbogrel's guanidino moiety confers distinct conformational flexibility and hydrogen-bonding capacity absent in sulfonylurea analogs, which exhibit different potency ratios between synthase inhibition and receptor antagonism [2]. Unlike the earlier guanidino-free dual agents such as ridogrel, terbogrel's cyano-guanidine group establishes additional polar interactions that enhance both aqueous solubility and target affinity [3]. The authors specifically note that terbogrel is the first compound with a guanidino moiety demonstrating both potent TXA2 synthase inhibition and potent TXA2 receptor antagonism, representing a chemotype distinct from all previously characterized dual-action thromboxane modulators [4].

crystal structure structure-activity relationship dual pharmacology guanidine

Terbogrel Research Applications: Evidence-Based Use Cases for Scientific Procurement


Thrombosis and Platelet Pharmacology Research: Gold Standard Dual-Action Positive Control

Terbogrel serves as the optimal positive control for in vitro and in vivo thrombosis studies requiring simultaneous inhibition of both TXA2 synthase and TXA2 receptors. With an IC50 of 52 nM for collagen-induced platelet aggregation in human whole blood and an in vivo oral ED50 of 0.19 mg/kg in rabbit arterial thrombosis models, it provides a benchmark for evaluating novel antithrombotic agents that target the thromboxane pathway [1]. Unlike pure synthase inhibitors (ozagrel, dazoxiben) or pure receptor antagonists (seratrodast, ramatroban), terbogrel's balanced dual action eliminates the confounding variable of endoperoxide-mediated receptor activation, enabling cleaner interpretation of pathway-specific effects [2].

Pulmonary Hypertension and Vascular Remodeling Preclinical Models

In hypoxia-induced pulmonary hypertension models, terbogrel (10 mg/kg orally twice daily) reduced pulmonary vascular resistance by approximately 50% and preserved acetylcholine-induced vasodilation in newborn piglets [1]. This validated efficacy, combined with the compound's 98% suppression of thromboxane metabolites observed in human pulmonary hypertension trials [2], establishes terbogrel as a reference tool for investigating the role of thromboxane signaling in vascular remodeling and pulmonary artery dysfunction. For researchers studying chronic hypoxia or monocrotaline-induced pulmonary hypertension, terbogrel provides a mechanistically well-characterized intervention with known pharmacodynamic endpoints.

Medicinal Chemistry Scaffold Optimization and Dual-Target Ligand Discovery

Terbogrel's crystallographically characterized structure, featuring a unique guanidino moiety and cyano-guanidine pharmacophore, provides a validated template for structure-based drug design campaigns targeting dual TXA2 modulation [1]. The compound's demonstrated balanced potency (4.0 nM synthase IC50; 11-38 nM receptor IC50) establishes a benchmark potency profile that novel dual-action candidates can be measured against [2]. For medicinal chemistry programs seeking to develop next-generation thromboxane modulators with improved selectivity or reduced side-effect liability, terbogrel serves as both a positive control and a structural reference point for scaffold-hopping strategies, with its oral bioavailability and dose-linear PK providing additional benchmarks for lead optimization [3].

Prostacyclin Redirection and Prostaglandin Endoperoxide Transfer Studies

Terbogrel uniquely enables the study of prostaglandin endoperoxide transfer from platelets to vascular smooth muscle cells, a mechanism whereby TXA2 synthase inhibition shunts endoperoxides toward prostacyclin synthesis in the vasculature. In cultured vascular smooth muscle cells co-incubated with platelets, terbogrel increased prostacyclin production via enhanced endoperoxide transfer [1]. In human subjects, terbogrel treatment produced a 39% rise in prostacyclin metabolites (though not statistically significant in the underpowered pulmonary hypertension trial) [2]. This redirection effect distinguishes terbogrel from pure TXA2 receptor antagonists (which lack synthase inhibition and therefore do not promote endoperoxide shunting) and from pure synthase inhibitors (which lack receptor blockade and therefore permit accumulated endoperoxides to activate platelets), making it the only suitable tool compound for dissecting this pathway interaction.

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